molecular formula C22H17FN4O2 B2548898 1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)urea

1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)urea

Cat. No.: B2548898
M. Wt: 388.4 g/mol
InChI Key: MTPVBMVUENFFLL-UHFFFAOYSA-N
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Description

RSV604 (racemate), also known as A-60444 racemate, is a racemic mixture of a benzodiazepine derivative. It is primarily known for its antiviral properties, particularly against respiratory syncytial virus (RSV). The compound has shown submicromolar activity against RSV and is currently being studied for its potential therapeutic applications .

Scientific Research Applications

RSV604 (racemate) has a wide range of scientific research applications, including:

Mechanism of Action

RSV604 racemate is a putative N inhibitor in phase 2 clinical trials . It has been demonstrated to bind directly to the N protein in vitro . The affinity of RSV604 N binding is not affected by RSV604 resistance mutations in the N protein . RSV604 engages in two different mechanisms of action in HeLa cells, inhibiting both RSV RNA synthesis and the infectivity of released virus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RSV604 (racemate) involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzodiazepine core and subsequent functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of RSV604 (racemate) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle large volumes of reagents and products. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the required purity standards .

Chemical Reactions Analysis

Types of Reactions

RSV604 (racemate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives of RSV604 (racemate) .

Comparison with Similar Compounds

RSV604 (racemate) is compared with other similar compounds, such as its S-isomer and other benzodiazepine derivatives. The racemic mixture shows less potency against RSV strains compared to the S-isomer, highlighting the importance of stereochemistry in its activity. Other similar compounds include:

RSV604 (racemate) stands out due to its unique mechanism of action and its potential as a therapeutic agent against respiratory syncytial virus.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O2/c23-16-11-5-7-13-18(16)25-22(29)27-20-21(28)24-17-12-6-4-10-15(17)19(26-20)14-8-2-1-3-9-14/h1-13,20H,(H,24,28)(H2,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPVBMVUENFFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=CC=CC=C32)NC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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